![molecular formula C17H11Cl2N3O4 B2978832 Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 891136-56-4](/img/structure/B2978832.png)
Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, also known as DCOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of oxadiazole compounds and exhibits a range of biochemical and physiological effects.
Scientific Research Applications
Mesomorphic Behavior and Photoluminescence
Research on derivatives similar to Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has demonstrated applications in materials science, particularly in the synthesis of mesogens (compounds that exhibit mesophase behavior) with photoluminescent properties. One study synthesized oxadiazole derivatives displaying cholesteric and nematic/smectic A mesophases. These compounds exhibited strong blue fluorescence emission and good photoluminescence quantum yields, suggesting potential applications in optoelectronic devices and fluorescent materials (Han et al., 2010).
Antimicrobial Activity
Another avenue of application is in the development of antimicrobial agents. A study on oxadiazole derivatives bearing Schiff base moieties reported compounds with significant in vitro antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria, as well as fungal strains. This highlights the potential of such compounds in the development of new antimicrobial drugs (Kapadiya et al., 2020).
Corrosion Inhibition
Oxadiazole derivatives have also been investigated for their applications in corrosion inhibition. A particular study focused on their efficacy in protecting mild steel from dissolution in hydrochloric acid solution. The research showed that these compounds effectively inhibit corrosion, suggesting their use as eco-friendly corrosion inhibitors for industrial applications (Kalia et al., 2020).
Fluoride Chemosensors
The chemical structure of Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is conducive to applications in chemosensory technologies as well. Research into similar molecules has led to the development of colorimetric fluoride chemosensors. These sensors exhibit significant optical shifts and color changes upon fluoride ion detection, which could be pivotal in environmental monitoring and analytical chemistry (Ma et al., 2013).
properties
IUPAC Name |
methyl 4-[[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O4/c1-25-16(24)10-4-2-9(3-5-10)14(23)20-17-22-21-15(26-17)12-8-11(18)6-7-13(12)19/h2-8H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMDARBUYOGBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.